C8H10F9NO4S
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Overview
Description
. This compound is a fluorinated organic molecule characterized by its high thermal and chemical stability. It is typically a colorless to pale yellow solid with low solubility in water but can dissolve in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide generally involves the selective fluorination, hydroxylation, and sulfonation of appropriate starting materials . The reaction conditions often include the use of catalysts to facilitate these transformations. For instance, the fluorination step may require the use of fluorinating agents under controlled temperatures to ensure selective incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acids, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide exerts its effects involves its interaction with molecular targets through its fluorinated and hydroxyl functional groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated sulfonamides and hydroxylated butanes, such as:
- 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulfonamide
- N-Morpholinium nonafluorobutanesulfonate
Uniqueness
The uniqueness of 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide lies in its combination of fluorinated and hydroxyl functional groups, which confer high thermal and chemical stability, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C8H10F9NO4S |
---|---|
Molecular Weight |
387.22 g/mol |
IUPAC Name |
morpholine;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid |
InChI |
InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2 |
InChI Key |
JEKZMCMBPAIVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
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